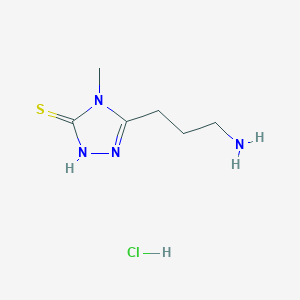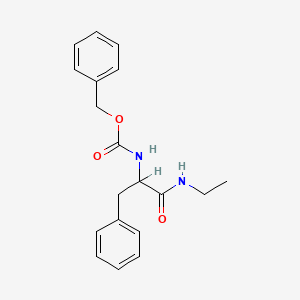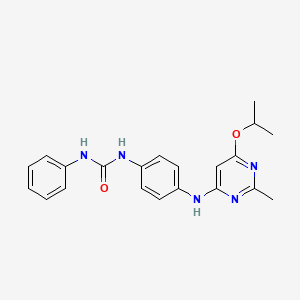
5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned seems to be a derivative of N-(3-Aminopropyl)methacrylamide Hydrochloride . This compound is typically used in the synthesis of polymers and has applications in materials science and biocompatible materials research .
Molecular Structure Analysis
The molecular structure of a similar compound, N-(3-Aminopropyl)methacrylamide Hydrochloride, has been analyzed . Its molecular formula is C7H14N2O.HCl and its molecular weight is 178.66 . The compound is a solid at 20°C and should be stored under inert gas .
Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and depend on the specific conditions and reagents used . For example, N-(3-Aminopropyl)methacrylamide Hydrochloride can react with a cross-linker and initiators to form a polymer .
Physical And Chemical Properties Analysis
N-(3-Aminopropyl)methacrylamide Hydrochloride is a white to light yellow powder or crystal . It is air sensitive, hygroscopic, and heat sensitive .
Scientific Research Applications
Corrosion Inhibition
One significant application of triazole derivatives is in the field of corrosion inhibition. For instance, a study on the electrochemical, ToF-SIMS (time of flight-secondary ion mass spectrometry), and computational analysis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) demonstrated its effectiveness as a novel corrosion inhibitor for copper in a saline solution. The study revealed that AMTT exhibited a corrosion inhibition efficiency of over 94% at certain concentrations, highlighting its potential as a protective agent against corrosion in metal surfaces (Chauhan et al., 2019).
Antimicrobial and Pharmacological Activities
Triazole derivatives have also been explored for their antimicrobial and pharmacological properties. For example, the synthesis and pharmacological study of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole revealed their potential antimicrobial and antitubercular activities, suggesting their applicability in developing new therapeutic agents (Dave et al., 2007).
Material Science and Biopolymer Modification
Another study focused on triazole modified chitosan, an innovative biopolymer synthesized through the chemical modification of chitosan using 4-amino-5-methyl-1,2,4-triazole-3-thiol. This modified biopolymer showed significant corrosion inhibition efficiency on carbon steel in hydrochloric acid, with a maximum efficiency of over 95%. This research illustrates the potential of triazole compounds in enhancing the properties of biopolymers for various industrial applications (Chauhan et al., 2019).
Luminescent and Nonlinear Optical Properties
The synthesis and characterization of triazole derivatives also extend to their application in understanding luminescent and nonlinear optical properties. A combined experimental and DFT study on 4-amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione explored its photophysical properties, revealing insights into its geometric, electronic, and nonlinear optical properties. This compound displayed a significantly higher first static hyperpolarizability than urea, indicating its potential use in nonlinear optical materials (Nadeem et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-aminopropyl)-4-methyl-1H-1,2,4-triazole-5-thione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S.ClH/c1-10-5(3-2-4-7)8-9-6(10)11;/h2-4,7H2,1H3,(H,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTILVSKYFPVVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2583203.png)
![4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2583208.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2583210.png)
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2583211.png)



![(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2583215.png)
![N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2583218.png)
![(4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B2583219.png)



